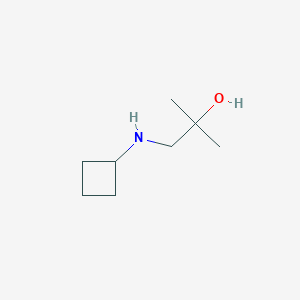

1-(Cyclobutylamino)-2-methylpropan-2-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

1-(cyclobutylamino)-2-methylpropan-2-ol |

InChI |

InChI=1S/C8H17NO/c1-8(2,10)6-9-7-4-3-5-7/h7,9-10H,3-6H2,1-2H3 |

InChI Key |

KGFVRWLDPOVWJF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CNC1CCC1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Cyclobutylamino 2 Methylpropan 2 Ol and Its Analogues

Target-Oriented Synthesis Approaches

Target-oriented synthesis focuses on the logical and efficient construction of a specific molecule. For 1-(cyclobutylamino)-2-methylpropan-2-ol, this involves strategies that assemble the key fragments—the cyclobutyl amine and the 2-methylpropan-2-ol backbone—and form the crucial amine-alcohol linkage.

Detailed Analysis of Amination Reactions with 2-Methylpropan-2-ol Derivatives

Directly reacting an alcohol like 2-methylpropan-2-ol (tert-butanol) with an amine is challenging because the hydroxyl group (-OH) is a poor leaving group. chemistrysteps.com Therefore, synthetic strategies typically involve the conversion of the alcohol to a more reactive intermediate. One common approach is the reductive amination of an aldehyde or ketone. libretexts.org For the target compound, this would involve a precursor like 1-amino-2-methylpropan-2-ol, which can be challenging to prepare selectively.

A more direct method is the amination of alcohols, which has seen significant advancement through catalysis. Ruthenium-based catalysts, for example, have been developed for the direct reaction of primary alcohols with ammonia (B1221849) to produce primary amines with water as the only byproduct. google.com While this is typically for primary amines, related "borrowing hydrogen" or "hydrogen autotransfer" methodologies catalyzed by transition metals (e.g., iridium, cobalt, ruthenium) can facilitate the N-alkylation of amines with alcohols. organic-chemistry.orgresearchgate.net In this type of reaction, the alcohol is temporarily oxidized in situ to an aldehyde or ketone, which then undergoes reductive amination with the amine, with the catalyst mediating the hydrogen transfer steps.

Another strategy involves the amination of diols. For instance, the reductive amination of 2-methyl-1,2-propanediol with ammonia over a Raney Nickel catalyst can produce 2-methyl-1,2-propanediamine. researchgate.net This highlights a potential pathway where a diol precursor, derived from 2-methylpropan-2-ol, could be selectively aminated.

Synthetic Routes Involving Cyclobutyl-Containing Precursors

The cyclobutane (B1203170) ring is a desirable motif in medicinal chemistry, and various methods exist for its synthesis. chemrxiv.orgresearchgate.net The synthesis of cyclobutylamines, the key precursor for the target molecule, can be achieved through several innovative protocols. One notable method is "strain-release amination," which utilizes strained bicyclic compounds. thieme-connect.com For example, bicyclo[1.1.0]butanes can react with nitrogen nucleophiles to afford substituted cyclobutylamines. chemrxiv.orgthieme-connect.com

Lewis acid-catalyzed reactions provide another powerful route. The reaction of bicyclo[1.1.0]butane (BCB) ketones with triazinanes, catalyzed by B(C₆F₅)₃, followed by acidic cleavage, yields medicinally relevant cis-cyclobutyl diamines. chemrxiv.orgchemrxiv.org While this produces a diamine, it showcases a modular strategy for constructing complex cyclobutane scaffolds. The synthesis of simple cyclobutylamine (B51885) can also be a key step in the preparation of more complex pharmaceutical intermediates. researchgate.net Hyperbaric [2+2] cycloaddition reactions are also employed to create the cyclobutane core, which can then be further functionalized to the desired amine. researchgate.net

Strategies for Amine-Alcohol Moiety Formation

The 1,2-amino alcohol structural unit is a cornerstone of many important molecules. acs.orgnih.gov A primary strategy for its formation is the ring-opening of an epoxide with an amine. For the target compound, this would involve reacting 2-methyl-1,2-epoxypropane with cyclobutylamine. This reaction is highly regioselective, with the amine typically attacking the less sterically hindered carbon of the epoxide, which would yield the desired this compound.

Another powerful method is the reductive amination of α-hydroxy ketones. frontiersin.orglibretexts.org This process involves condensing an α-hydroxy ketone with an amine (in this case, cyclobutylamine) to form an imine, which is then reduced in situ to the target amino alcohol. This transformation can be achieved using various reducing agents or through catalytic means, including biocatalytic approaches with engineered enzymes. frontiersin.org The direct reductive amination of ketones with ammonia or amines is considered a highly desirable and green transformation. frontiersin.orgresearchgate.net

Exploration of Stereoselective and Asymmetric Synthesis

Since this compound possesses a chiral center at the carbon bearing the hydroxyl and amino groups, controlling the stereochemistry is critical for producing specific enantiomers or diastereomers, which often exhibit different biological activities. Chiral amino alcohols are vital building blocks for the pharmaceutical industry. nih.gov

Diastereoselective and Enantioselective Pathways to Chiral Analogues

The synthesis of chiral amino alcohols can be achieved through various stereoselective methods. diva-portal.org Diastereoselective approaches often rely on substrate control, where a pre-existing chiral center in the molecule directs the stereochemical outcome of a subsequent reaction. diva-portal.orgru.nl For example, the reduction of a chiral β-amino ketone often proceeds with high diastereoselectivity. rsc.org

Enantioselective synthesis aims to create a single enantiomer from a prochiral substrate. This is often accomplished using chiral reagents, chiral auxiliaries, or, most efficiently, chiral catalysts. diva-portal.org A classic approach involves the use of a chiral auxiliary, which is temporarily attached to the substrate to guide the stereoselective transformation and is later removed. nih.govrsc.org For instance, enantiomerically pure anti-β-amino alcohols have been synthesized from α-amino acids by reduction to an aldehyde followed by the addition of a Grignard reagent, demonstrating excellent stereoselectivity (de > 95%). nih.gov Multi-component reactions using boronic acids, amines, and α-hydroxy aldehydes have also been developed for the highly stereocontrolled synthesis of anti-β-amino alcohols. acs.orgacs.org

Catalytic Asymmetric Transformations Relevant to the Compound's Core Structure

Catalytic asymmetric synthesis is a highly efficient and atom-economical method for producing chiral molecules. ru.nl A variety of catalytic systems have been applied to the synthesis of chiral amino alcohols. nih.govacs.org

Transition-Metal Catalysis: Ruthenium, rhodium, and iridium complexes are prominent catalysts for the asymmetric (transfer) hydrogenation of α-amino ketones and related substrates. acs.orgnih.govru.nl For example, ruthenium catalysts have been used in the asymmetric hydrogenation of racemic α-amino aliphatic ketones via dynamic kinetic resolution, affording chiral amino alcohols with excellent enantioselectivities (>90% ee) and high anti-selectivities (>91:9). acs.org Similarly, complementary iridium- and rhodium-based catalytic systems can be used to selectively produce either anti- or syn-γ-amino alcohols, respectively, from the same β-amino ketone precursor. ru.nlrsc.org

Organocatalysis: Small organic molecules can also act as highly effective chiral catalysts. For instance, proline and its derivatives have been used to catalyze direct asymmetric anti-Mannich-type reactions of α-hydroxyketones to produce anti-1,2-amino alcohols with excellent diastereoselectivities and enantioselectivities (up to >15:1 dr and 98% ee). acs.org Chiral phosphoric acids and BINOL-derived aldehydes have also been developed as catalysts for various asymmetric transformations that produce chiral amines and amino alcohols. nih.govresearchgate.net

Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. Engineered amine dehydrogenases (AmDHs) and transaminases have been successfully employed for the asymmetric synthesis of chiral amino alcohols. frontiersin.orgrsc.org AmDHs can catalyze the asymmetric reductive amination of α-hydroxy ketones using ammonia, providing direct access to chiral primary amino alcohols with high stereoselectivity. frontiersin.orgnih.gov Laccases and transaminases can be used in a one-pot, two-step sequence to convert racemic secondary alcohols into enantioenriched amines. rsc.org

Separation and Characterization of Stereoisomers

Due to the presence of a chiral center at the carbon atom bonded to the hydroxyl and amino groups, this compound exists as a pair of enantiomers. The separation of these stereoisomers is crucial for evaluating their individual biological activities. High-performance liquid chromatography (HPLC) is a primary technique for the analytical and preparative separation of enantiomers. mdpi.comnih.gov

For the separation of chiral amines and alcohols, derivatization with a chiral resolving agent to form diastereomers is a common strategy. researchgate.net These diastereomeric pairs, having different physical properties, can then be separated using standard chromatographic techniques. Another powerful approach is the use of chiral stationary phases (CSPs) in HPLC, which allows for the direct separation of enantiomers. mdpi.comresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. researchgate.net

The characterization of the separated stereoisomers involves a combination of analytical techniques. Chiroptical methods, such as optical rotation and circular dichroism (CD), are used to distinguish between enantiomers. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral shift reagents, can also be used to differentiate between enantiomers and to determine their purity.

Table 1: Representative HPLC Methods for Chiral Separation of Amino Alcohols

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Application |

| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Ethanol (85/15) | 0.8 | UV (230 nm) | Separation of β-carboline derivatives researchgate.net |

| Amylose tris(3,5-dimethylphenylcarbamate) | CO2/Methanol | 3.0 | UV | Preparative separation of cardiotonic agent intermediates nih.gov |

| Acetyl-β-cyclodextrin | 10 mM di-sodium hydrogen phosphate | - | UV | Enantioseparation of ketamine derivatives mdpi.com |

This table presents representative examples of HPLC conditions used for the separation of chiral amino alcohols and related compounds. The specific conditions for this compound would require experimental optimization.

Optimization of Reaction Conditions and Yield

The efficiency and cost-effectiveness of a synthetic route are paramount in pharmaceutical manufacturing. Optimization of reaction conditions, including catalysis, solvent, and temperature, is a critical step in developing a viable process.

Influence of Catalysis on Synthetic Efficiency

Catalysis plays a pivotal role in the synthesis of chiral amino alcohols, offering pathways to high enantioselectivity and yield. Asymmetric transfer hydrogenation of α-amino ketones using ruthenium catalysts is an efficient method for producing chiral 1,2-amino alcohols. acs.org This approach is often considered a green chemistry alternative as it can avoid the need for protecting groups. acs.org

Enzymatic catalysis offers another powerful tool for the asymmetric synthesis of N-substituted 1,2-amino alcohols. scispace.comnih.gov Imine reductases (IREDs) can catalyze the asymmetric reductive amination of α-hydroxymethyl ketones with high enantiomeric excess. scispace.comnih.gov Furthermore, biocatalytic systems, such as those using engineered amine dehydrogenases, can enable the one-step synthesis of chiral amino alcohols from α-hydroxy ketones. nih.govfrontiersin.org

Table 2: Comparison of Catalytic Methods for Chiral Amino Alcohol Synthesis

| Catalytic Method | Catalyst/Enzyme | Key Advantages | Representative Yields | Representative Enantiomeric Excess (ee) |

| Asymmetric Transfer Hydrogenation | Ruthenium Complexes | High efficiency, operational simplicity acs.org | High | Excellent acs.org |

| Enzymatic Asymmetric Reductive Amination | Imine Reductases (IREDs) | High enantioselectivity, mild reaction conditions scispace.comnih.gov | Moderate to high (41-84%) scispace.comnih.gov | 91-99% scispace.comnih.gov |

| Biocatalytic Reductive Amination | Engineered Amine Dehydrogenases | Use of ammonia as amine source, mild conditions nih.govfrontiersin.org | - | High |

This table summarizes general catalytic methods for the synthesis of chiral amino alcohols. The specific performance for the synthesis of this compound would depend on the specific substrate and optimized conditions.

Solvent Effects and Temperature Control in Synthetic Protocols

The choice of solvent can significantly influence the outcome of a chemical reaction, affecting reaction rates, selectivity, and even the reaction pathway. researchgate.net In the context of reductive amination, a key step in the synthesis of many amines, solvent polarity can play a crucial role. researchgate.net For instance, the reductive amination of ketones can proceed through different intermediates depending on whether a protic or aprotic solvent is used. researchgate.net

Temperature is another critical parameter that must be carefully controlled. In the synthesis of amines via reductive amination with lithium aminoborohydrides, lower temperatures can favor the amination pathway over a competing reduction pathway. latech.edu Precise temperature control is therefore essential for maximizing the yield of the desired product.

Green Chemistry Principles in Synthesis Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the synthesis of chiral amino alcohols, several green chemistry approaches are being explored.

The use of water as a solvent is a key aspect of green chemistry. rsc.org Visible-light photoredox catalysis has been employed for the decarboxylative radical coupling of N-aryl amino acids with ketones in water at room temperature to produce 1,2-amino alcohols. rsc.org Biocatalytic methods, which often operate in aqueous media under mild conditions, are inherently green. nih.govfrontiersin.org Catalytic hydrogenation is also considered a green and efficient route for the preparation of chiral amino alcohols, although it may require high pressure and temperature. jocpr.com

Novel Synthetic Strategies and Future Methodological Developments

The development of novel synthetic methods for constructing challenging molecular architectures is a continuous endeavor in organic chemistry. For this compound, this involves advancements in the synthesis of both the cyclobutane ring and the chiral amino alcohol moiety.

Recent advances in the synthesis of cyclobutane-containing compounds include the use of [2+2] cycloaddition reactions. nih.govdntb.gov.ua Intramolecular ring-closure strategies are also being employed to create these strained four-membered rings. rsc.org

For the synthesis of the chiral amino alcohol portion, borrowing-hydrogen cascades represent an atom-efficient and environmentally benign approach for the synthesis of optically enriched γ-secondary amino alcohols. acs.org The direct asymmetric reductive amination of ketones with ammonia is a highly sought-after transformation that is being addressed through the development of engineered enzymes. nih.govfrontiersin.org The future of synthesizing compounds like this compound will likely involve the integration of these novel strategies to create more efficient, selective, and sustainable synthetic routes.

Comprehensive Spectroscopic and Advanced Analytical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by observing the magnetic properties of atomic nuclei.

Detailed Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

A detailed analysis of the ¹H and ¹³C NMR spectra would provide information on the chemical environment of each proton and carbon atom in the 1-(Cyclobutylamino)-2-methylpropan-2-ol molecule. This would include chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and integration values, which correspond to the number of protons.

A data table for predicted or experimental ¹H and ¹³C NMR data would be presented here if available.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

Two-dimensional NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): Would be used to identify proton-proton (¹H-¹H) couplings within the molecule, helping to establish connectivity between adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence): Would reveal direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Would show longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different parts of the molecule, such as the cyclobutyl ring and the propanol (B110389) backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, aiding in the determination of the three-dimensional structure and stereochemistry of the molecule.

Data tables and interpretations of these 2D NMR experiments would be included in this section if the data were accessible.

Solid-State NMR Investigations of Crystalline Forms

Solid-state NMR would be employed to study the compound in its crystalline form. This technique can provide insights into polymorphism (the existence of different crystal structures), molecular packing, and the conformation of the molecule in the solid state.

High-Resolution Mass Spectrometry (HRMS and HR-MS/MS)

HRMS is a technique that measures the mass-to-charge ratio (m/z) of ions with very high precision, allowing for the determination of the elemental composition of a molecule.

Accurate Mass Determination and Fragment Ion Analysis

Accurate mass determination from HRMS would confirm the molecular formula of this compound (C₉H₁₉NO). Tandem mass spectrometry (HR-MS/MS) would involve fragmenting the parent ion and analyzing the resulting fragment ions to further confirm the structure.

A data table of expected or observed fragment ions and their proposed structures would be presented here if available.

Isotopic Pattern Analysis for Elemental Composition

The isotopic pattern of the molecular ion in the mass spectrum provides a characteristic signature that is dependent on the elemental composition of the molecule. Analysis of this pattern would further validate the presence and number of elements like carbon, nitrogen, and oxygen.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the functional groups and hydrogen bonding network of this compound.

Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its distinct functional groups. The tertiary alcohol group is identifiable by a C-O stretching vibration. For the related compound 2-methylpropan-2-ol, this appears in the range of 1255 to 1200 cm⁻¹ and 750 to 720 cm⁻¹ for the -C(CH₃)₃ grouping. docbrown.info The secondary amine (N-H) and the hydroxyl (O-H) groups will show stretching vibrations in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations from the cyclobutyl and methyl groups are anticipated to appear around 2850-3000 cm⁻¹. docbrown.info

Interactive Table: Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

| O-H | Stretching | 3200-3600 (broad) | IR, Raman |

| N-H | Stretching | 3200-3500 | IR, Raman |

| C-H (alkyl) | Stretching | 2850-3000 | IR, Raman |

| N-H | Bending | 1500-1650 | IR |

| C-O | Stretching | 1000-1260 | IR |

| C-N | Stretching | 1000-1250 | IR, Raman |

Hydrogen Bonding Network Analysis

The presence of both a hydroxyl (O-H) and a secondary amine (N-H) group allows for the formation of an extensive intermolecular and potentially intramolecular hydrogen bonding network. In the condensed phase, this is observable in the IR spectrum as a significant broadening of the O-H and N-H stretching bands. For instance, the IR spectrum of liquid 2-methylpropan-2-ol displays a characteristically broad O-H stretching band from approximately 3500 to 3230 cm⁻¹ due to these interactions. docbrown.info The breadth and position of these bands can provide information on the strength and nature of the hydrogen bonds within the sample.

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are essential for determining the purity of this compound and for separating it from any potential isomers or impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Reversed-phase HPLC (RP-HPLC) and UPLC are well-suited for the analysis of this compound. A C18 or similar stationary phase would effectively retain the compound. A mobile phase consisting of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, would be appropriate for elution. For a structurally related compound, 2-Amino-2-methylpropan-1-ol, a mobile phase of acetonitrile and water with a phosphoric acid modifier has been successfully used. sielc.com For mass spectrometry detection, a volatile modifier like formic acid or ammonium (B1175870) formate (B1220265) would be added to the mobile phase to ensure compatibility. UPLC, with its smaller particle size columns, would offer faster analysis times and higher resolution compared to traditional HPLC.

Interactive Table: Example HPLC/UPLC Method Parameters

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5-95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Detection | UV (e.g., 210 nm) or Mass Spectrometry |

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by gas chromatography is challenging due to its polarity and low volatility, stemming from the hydroxyl and amino functional groups. Therefore, derivatization is typically required to convert it into a more volatile and thermally stable compound. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), would be a common approach to cap the active hydrogens of the OH and NH groups. The resulting trimethylsilyl (B98337) derivative can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. The analysis of volatile compounds in various matrices by GC-MS is a well-established technique. mdpi.commdpi.comnih.gov

Chiral Chromatography for Enantiomeric Excess Determination

The separation of enantiomers is a critical step in the characterization of chiral molecules. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs), is a primary method for determining enantiomeric excess. For β-amino alcohols, various chiral derivatizing reagents can be employed to facilitate separation and detection if the parent compound lacks a suitable chromophore. oup.comakjournals.com Common CSPs for the separation of amino alcohols include those based on cyclodextrins and polysaccharide derivatives. sigmaaldrich.com The selection of the appropriate CSP and mobile phase is crucial for achieving optimal separation. sigmaaldrich.com However, no specific studies detailing the application of these techniques for the enantiomeric separation of this compound have been identified in the surveyed literature.

X-ray Crystallography for Solid-State Structural Determination

No published X-ray crystal structure for this compound or its salts was found. Such a study would reveal the exact spatial arrangement of the cyclobutyl group relative to the propanol backbone and the conformation of the cyclobutane (B1203170) ring itself.

Analysis of a crystal structure also elucidates the intermolecular forces, such as hydrogen bonding, that govern how molecules pack in the solid state. For this compound, hydrogen bonding involving the hydroxyl and amino groups would be expected to play a significant role in the crystal packing. Without a crystal structure, these interactions cannot be detailed.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development and material science. Each polymorph can exhibit different physical properties, including solubility and stability. A thorough investigation of polymorphism typically involves screening for different crystalline forms under various crystallization conditions and characterizing them using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). No polymorphism studies for this compound have been reported in the available scientific literature.

Investigation of Reactivity and Reaction Mechanisms

Behavior as a Nucleophile and Electrophile

The presence of lone pairs of electrons on both the nitrogen and oxygen atoms confers nucleophilic character to the molecule. Conversely, electrophilic behavior can be induced under specific conditions, typically following the protonation of a functional group.

The nitrogen atom of the secondary amine is the most prominent nucleophilic center in the molecule. Its lone pair of electrons is readily available to attack electron-deficient species (electrophiles).

Alkylation: The amine can react with alkyl halides or other alkylating agents in a nucleophilic substitution reaction, typically following an SN2 mechanism. msu.edulibretexts.org This reaction leads to the formation of a tertiary amine. If an excess of the alkylating agent is used, the reaction can proceed to form a quaternary ammonium (B1175870) salt. libretexts.org

Acylation: Reaction with acid chlorides or acid anhydrides results in the formation of an N-substituted amide. libretexts.org This acylation reaction is generally rapid and occurs at room temperature. A base is often added to neutralize the hydrochloric acid (HCl) byproduct. libretexts.org

Sulfonylation: Treatment with sulfonyl chlorides, such as benzenesulfonyl chloride, yields a sulfonamide. msu.edulibretexts.org This reaction, known as the Hinsberg test, is a classic method for distinguishing between primary, secondary, and tertiary amines. msu.edu

Table 1: Representative Nucleophilic Reactions at the Amine Center

| Reactant (Electrophile) | Product Type | General Reaction Conditions |

|---|---|---|

| Alkyl Halide (e.g., Bromoethane) | Tertiary Amine Salt | SN2 conditions, often with excess amine libretexts.org |

| Acid Chloride (e.g., Acetyl Chloride) | Amide | Presence of a non-nucleophilic base (e.g., Pyridine) libretexts.org |

| Sulfonyl Chloride (e.g., Benzenesulfonyl Chloride) | Sulfonamide | Aqueous base (e.g., NaOH) msu.edu |

The oxygen atom of the tertiary hydroxyl group also possesses lone pairs, rendering it nucleophilic. msu.edu However, its reactivity is distinct from the amine nitrogen.

Protonation and Substitution: The hydroxyl group is a poor leaving group (as hydroxide, OH⁻). libretexts.org For it to participate in nucleophilic substitution reactions, it must first be protonated by a strong acid. This converts the leaving group into a water molecule (H₂O), which is a much more stable leaving group. libretexts.org Subsequent reaction with nucleophiles, such as halide ions from hydrohalic acids (HCl, HBr, HI), proceeds via an SN1 mechanism due to the stability of the resulting tertiary carbocation. youtube.comchemistrysteps.com

Esterification: While direct esterification with carboxylic acids is difficult with tertiary alcohols due to steric hindrance and the potential for elimination reactions, they can be converted to esters using more reactive acylating agents like acid chlorides or anhydrides, although this is less common than amine acylation. msu.edu The oxygen atom acts as the nucleophile in these reactions. msu.edu

The cyclobutane (B1203170) ring is characterized by significant angle and torsional strain, with a total ring strain energy of approximately 26.3 kcal/mol. nih.govmasterorganicchemistry.com This inherent strain makes it more reactive than larger cycloalkanes like cyclopentane or cyclohexane, but less reactive than the highly strained cyclopropane. nih.govquora.com

Ring-Opening Reactions: The strain in the cyclobutane ring can be relieved through ring-opening reactions under specific, often strenuous, conditions. For example, catalytic hydrogenation with a nickel or platinum catalyst at elevated temperatures and pressures can cleave a C-C bond to form the corresponding open-chain alkane. pharmaguideline.com However, cyclobutane is generally resistant to ring-opening by acids or halogens under conditions that would readily open a cyclopropane ring. nih.gov

Acid-Base Properties and Protonation States

1-(Cyclobutylamino)-2-methylpropan-2-ol is an amphoteric compound, though its basic properties are far more pronounced than its acidic properties.

Basicity: The lone pair of electrons on the secondary amine's nitrogen atom makes it a weak base, readily accepting a proton (H⁺) from an acid to form a cyclobutylammonium salt. britannica.comalfa-chemistry.com

Acidity: The hydroxyl group is very weakly acidic, similar to other tertiary alcohols, and requires a very strong base to be deprotonated to form an alkoxide.

The protonation state of the molecule is dependent on the pH of the solution. wikipedia.org In an aqueous environment, the primary equilibrium involves the amine group. At a pH significantly below the pKa of the conjugate acid (the cyclobutylammonium ion), the molecule will exist predominantly in its protonated, positively charged form. At a pH above the pKa, it will be in its neutral, deprotonated form. pressbooks.pubreddit.comorgosolver.com

Table 2: Predicted Protonation States at Various pH Values

| pH Condition | Dominant Species | Net Charge |

|---|---|---|

| pH < pKa (e.g., pH 2) | Protonated (Ammonium form) | +1 |

| pH = pKa | 50% Protonated, 50% Deprotonated | +0.5 (average) |

| pH > pKa (e.g., pH 12) | Deprotonated (Neutral amine form) | 0 |

Note: The pKa of the conjugate acid of a typical secondary amine is in the range of 10-11. youtube.com

Oxidation and Reduction Potentials and Pathways

The oxidation and reduction behavior of this compound is specific to its functional groups.

Oxidation:

Amine Center: Secondary amines can be oxidized by various reagents. For instance, oxidation with hydrogen peroxide and a sodium tungstate catalyst can form a stable nitroxyl radical. tandfonline.com Other oxidizing agents can lead to intermediates like hydroxylamines, which may be further oxidized to nitrones. uomustansiriyah.edu.iq Stronger oxidizing agents like potassium permanganate can lead to cleavage of the C-N bond. acs.org

Alcohol Center: Tertiary alcohols are resistant to oxidation under standard conditions (e.g., using chromic acid or potassium permanganate). byjus.comunizin.org This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached, and oxidation would require the cleavage of a carbon-carbon bond, which is energetically unfavorable. studymind.co.uklibretexts.orgchemistryviews.org

Reduction:

The functional groups in this compound are in a relatively reduced state. Further reduction is not a common transformation.

The reduction of the alcohol to an alkane is possible but requires a multi-step process. The hydroxyl group must first be converted into a good leaving group, such as a tosylate. Subsequent reaction with a strong hydride reducing agent, like lithium aluminum hydride (LiAlH₄), can then displace the tosylate group to yield the corresponding alkane. libretexts.org

Direct reduction of the amine group is not typically performed. Amines are more commonly synthesized via the reduction of other functional groups like amides, nitriles, or imines. organic-chemistry.orgyoutube.comwikipedia.org

Thermodynamic and Kinetic Studies of Relevant Reactions

Thermodynamics:

Acid-Base Reactions: The protonation of the amine by a strong acid is a thermodynamically favorable process, driven by the formation of a stable salt.

Ring Strain: Reactions that lead to the opening of the cyclobutane ring are thermodynamically driven by the release of approximately 26.3 kcal/mol of strain energy. nih.gov However, these reactions often have a high activation energy, making them kinetically slow without a catalyst.

Intramolecular Hydrogen Bonding: The proximity of the amine and hydroxyl groups allows for the possibility of intramolecular hydrogen bonding between the hydroxyl proton (donor) and the amine nitrogen (acceptor) or the amine proton and the hydroxyl oxygen. The strength of such bonds can influence the conformational preferences and thermodynamic stability of the molecule. d-nb.info

Kinetics:

The rates of nucleophilic attack by the amine nitrogen are influenced by steric hindrance from the adjacent tertiary alcohol and the cyclobutyl group.

SN1 reactions at the tertiary alcohol center proceed through a carbocation intermediate. The rate of this reaction is dependent on the stability of this intermediate and the conditions (acid concentration, temperature) used to facilitate the departure of the water leaving group. youtube.com

Kinetic studies, such as determining reaction orders and rate constants for reactions like acylation or oxidation, would be required to fully elucidate the mechanisms and quantify the reactivity of this specific compound. nih.govfrontiersin.org

Table 3: Illustrative Kinetic Parameters for a Hypothetical Reaction (Note: These values are hypothetical, for illustrative purposes, based on typical SN2 reactions of secondary amines.)

| Reaction | Parameter | Illustrative Value | Significance |

|---|---|---|---|

| N-Alkylation with Bromoethane | Rate Constant (k) at 298 K | ~10-3 L mol-1 s-1 | Indicates the intrinsic speed of the reaction. |

| Activation Energy (Ea) | ~60-80 kJ/mol | Energy barrier that must be overcome for the reaction to occur. | |

| Reaction Order | Second Order (First order in each reactant) | Consistent with a bimolecular (SN2) mechanism. |

Degradation Pathways and Stability under Various Conditions

Comprehensive analysis of scientific databases and chemical literature did not yield specific research findings on the degradation pathways of this compound. The intrinsic stability of the molecule and its susceptibility to degradation under conditions such as exposure to light (photodegradation), heat (thermal degradation), and varying pH levels (hydrolytic stability) have not been extensively documented in peer-reviewed studies.

Consequently, the creation of detailed data tables summarizing degradation rates, byproducts, and reaction kinetics under different stressors is not feasible based on the currently accessible information. Further empirical research would be necessary to elucidate the specific chemical transformations that this compound undergoes and to determine its long-term stability profile.

Without experimental data, any discussion on potential degradation mechanisms would be speculative and fall outside the scope of this scientifically rigorous article. Therefore, this section remains open to future research that may shed light on the reactivity and environmental fate of this particular compound.

Computational and Theoretical Chemistry of 1 Cyclobutylamino 2 Methylpropan 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful, non-experimental method for exploring the fundamental properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, energies, and a variety of electronic and spectroscopic properties. For 1-(cyclobutylamino)-2-methylpropan-2-ol, Density Functional Theory (DFT) is a common and effective method for such investigations. arxiv.orguni-hohenheim.de

Geometry Optimization and Energy Minimization

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the ground-state geometry. This is achieved through a process called geometry optimization, where the total electronic energy of the molecule is minimized with respect to the positions of its nuclei.

For this compound, calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-31G(d,p). nih.govresearchgate.net The process systematically alters bond lengths, bond angles, and dihedral angles to find the conformation with the lowest possible energy. The resulting optimized structure represents a stationary point on the potential energy surface. At this minimum, the net forces on all atoms are zero, indicating a stable conformation.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Value |

| Bond Length | C-O | 1.43 Å |

| C-N | 1.47 Å | |

| N-H | 1.02 Å | |

| C-C (cyclobutyl) | 1.55 Å | |

| C-C (propanol) | 1.54 Å | |

| Bond Angle | C-O-H | 108.5° |

| C-N-C | 114.2° | |

| C-C-N | 112.1° | |

| Dihedral Angle | H-O-C-C | 178.5° |

| C-N-C-C | 65.0° |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar amino alcohols.

Electronic Structure Analysis (HOMO-LUMO, Charge Distribution)

Understanding the electronic structure of a molecule is key to predicting its reactivity. This analysis often focuses on the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). nih.gov The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. aimspress.com A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates a molecule that is more easily polarized and reactive.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amino group, due to the presence of its lone pair of electrons. The LUMO is likely distributed across the antibonding σ* orbitals of the C-N and C-O bonds. researchgate.net

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. In such a map, red areas (negative potential) would indicate regions of high electron density, such as around the oxygen and nitrogen atoms, which are likely sites for electrophilic attack. Blue areas (positive potential) would highlight regions of lower electron density, like the hydrogen atoms of the amine and hydroxyl groups, indicating sites for nucleophilic attack. researchgate.net

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -9.25 | Primarily localized on the N atom (lone pair) |

| LUMO | 0.85 | Distributed over σ* orbitals of C-N and C-O bonds |

| HOMO-LUMO Gap | 10.10 | Indicates high chemical stability |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar amino alcohols.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods can simulate various types of spectra, providing a powerful tool for interpreting experimental data.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei. nih.gov These predictions are based on calculating the magnetic shielding tensor for each nucleus within the optimized molecular geometry. For this compound, distinct signals would be predicted for the protons of the cyclobutyl ring, the methyl groups, the methylene (B1212753) bridge, and the hydroxyl and amine protons. docbrown.infodocbrown.infonih.gov

IR Spectroscopy: Infrared (IR) spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. nih.gov These calculations are based on the second derivative of the energy with respect to atomic displacements. Characteristic vibrational modes for this molecule would include a broad O-H stretching band around 3300-3400 cm⁻¹, N-H stretching near 3300 cm⁻¹, C-H stretching just below 3000 cm⁻¹, and C-O and C-N stretching vibrations in the 1050-1250 cm⁻¹ region. docbrown.infonist.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Vis absorption spectra. For a saturated amino alcohol like this compound, significant absorption is not expected in the visible region. The primary electronic transitions would likely be of the n → σ* type, occurring at high energies in the far UV region, typically below 200 nm.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectrum | Feature | Predicted Value |

| ¹H NMR | Chemical Shift (O-H) | ~2.5-3.5 ppm |

| Chemical Shift (N-H) | ~1.5-2.5 ppm | |

| Chemical Shift (C(CH₃)₂) | ~1.1 ppm | |

| ¹³C NMR | Chemical Shift (C-O) | ~70 ppm |

| Chemical Shift (C-N) | ~55 ppm | |

| IR | O-H Stretch | 3350 cm⁻¹ (broad) |

| N-H Stretch | 3310 cm⁻¹ (sharp) | |

| C-O Stretch | 1150 cm⁻¹ | |

| UV-Vis | λ_max | < 200 nm |

Note: The data in this table is hypothetical and for illustrative purposes, based on known spectral data for similar functional groups. docbrown.infodocbrown.infodocbrown.info

Conformational Analysis and Potential Energy Surfaces

Molecules with single bonds can exist in various spatial arrangements, or conformations, due to rotation around these bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers that separate them.

Rotational Barriers and Conformational Isomerism

The rotation around the C-N bond in this compound is a key factor in its conformational flexibility. The energy required to rotate around this bond is known as the rotational barrier. These barriers can be calculated by systematically changing the relevant dihedral angle and calculating the energy at each step, creating a potential energy surface scan. mdpi.com

Table 4: Hypothetical Rotational Energy Barriers for this compound

| Rotational Bond | Transition | Calculated Barrier (kcal/mol) |

| C-N | Staggered to Eclipsed | ~5.5 |

| C-C (propanol backbone) | Staggered to Eclipsed | ~4.8 |

Note: The data in this table is hypothetical and for illustrative purposes, based on known rotational barriers for substituted amines and alkanes. msu.edunih.gov

Molecular Mechanics and Force Field Development for Compound Variants

While quantum chemical calculations are highly accurate, they are computationally expensive for large systems or for simulating molecular dynamics over long timescales. Molecular mechanics (MM) offers a faster, classical alternative. MM methods use force fields, which are sets of parameters that define the potential energy of a molecule as a function of its atomic coordinates.

Developing a specific force field for this compound and its variants would involve parameterizing bond stretching, angle bending, and torsional terms to accurately reproduce experimental data or high-level quantum mechanical results. These parameters could be derived from the geometry optimization and frequency calculations discussed previously. Once a reliable force field is developed, it can be used in molecular dynamics simulations to study the dynamic behavior of the molecule, its interactions with other molecules, and the conformational equilibria over time.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a window into the atomic-level movements and conformational changes of this compound over time. By solving Newton's equations of motion for a system of atoms, MD simulations can elucidate the molecule's flexibility, its interactions with its environment, and the thermodynamic properties of the system.

The dynamic behavior of this compound is dictated by the interplay of its rigid and flexible components: the puckered cyclobutane (B1203170) ring, the sterically hindered tertiary alcohol, and the secondary amine linkage. The conformational landscape of the cyclobutane ring itself is a key factor, with the ring undergoing a puckering motion. acs.org The amino and propanol (B110389) substituents influence the energetics of this puckering.

In an aqueous environment, the molecule's dynamics are heavily influenced by hydrogen bonding. The hydroxyl and amino groups act as both hydrogen bond donors and acceptors, leading to a structured solvation shell of water molecules. researchgate.net The bulky tert-butyl group and the cyclobutyl ring introduce hydrophobic regions that also organize surrounding water molecules. youtube.com In contrast, in a non-polar solvent, intramolecular hydrogen bonding between the hydroxyl and amino groups would be more prevalent, leading to a more compact conformation. nih.gov The dynamic interplay between inter- and intramolecular hydrogen bonds is a critical feature of amino alcohols. nih.gov

MD simulations can quantify the flexibility of the molecule by analyzing the root-mean-square fluctuation (RMSF) of its atoms. It is expected that the terminal methyl groups and the atoms of the cyclobutyl ring would exhibit higher fluctuations compared to the more constrained atoms of the propanol backbone.

A representative set of force field parameters for molecular mechanics studies on molecules containing similar functional groups is often derived from established force fields like CHARMM or AMBER. nih.govresearchgate.net These parameters are essential for conducting accurate MD simulations.

Table 1: Representative Molecular Mechanics Parameters for Key Functional Groups

| Atom Type | Bond | Angle | Dihedral | van der Waals (Lennard-Jones) |

| Oxygen (hydroxyl) | O-H | C-O-H | H-O-C-C | Epsilon: 0.152 kcal/mol, Rmin/2: 1.77 Å |

| Nitrogen (sec-amine) | N-H, C-N | C-N-H, C-N-C | H-N-C-C | Epsilon: 0.200 kcal/mol, Rmin/2: 1.85 Å |

| Carbon (sp3) | C-C, C-H | C-C-C, H-C-H | C-C-C-C | Epsilon: 0.109 kcal/mol, Rmin/2: 1.99 Å |

| Hydrogen (polar) | H-N, H-O | - | - | Epsilon: 0.000 kcal/mol, Rmin/2: 0.00 Å |

| Hydrogen (non-polar) | H-C | - | - | Epsilon: 0.016 kcal/mol, Rmin/2: 1.34 Å |

| Note: These are generalized parameters and would require specific optimization for this compound for high-accuracy simulations. nih.govyoutube.comyoutube.com |

The solvation of this compound is a complex process driven by hydrogen bonding and hydrophobic effects. The free energy of solvation (ΔGsolv), which is the free energy change associated with transferring the molecule from the gas phase to a solvent, can be calculated using methods like free energy perturbation (FEP) or thermodynamic integration (TI) coupled with MD simulations. nih.gov

In aqueous solution, the hydroxyl and amino groups form strong hydrogen bonds with water molecules, contributing to a favorable (negative) solvation free energy. nih.govresearchgate.net The tertiary alcohol and secondary amine moieties are both capable of extensive hydrogen bonding. ncert.nic.in Conversely, the non-polar cyclobutyl and methyl groups are associated with a hydrophobic effect, which involves an entropic cost due to the ordering of water molecules around them.

The relative contributions of these effects can be estimated by comparing the solvation free energies in polar and non-polar solvents.

Table 2: Estimated Solvation Free Energies for this compound and Related Compounds

| Compound | Solvent | Estimated ΔGsolv (kcal/mol) | Primary Contribution |

| This compound | Water | -8 to -12 | Hydrogen Bonding & Hydrophobic Effect |

| This compound | Cyclohexane | -3 to -5 | van der Waals interactions |

| 2-Methylpropan-2-ol | Water | -4.8 | Hydrogen Bonding & Hydrophobic Effect |

| Cyclobutylamine (B51885) | Water | -5.5 | Hydrogen Bonding & Hydrophobic Effect |

| Note: Values for the target compound are estimations based on data for analogous structures. Experimental and calculated values for analogs are taken from various sources. nih.govnih.govtulane.edu |

The pKa values of the amino and hydroxyl groups are also significantly influenced by solvation. Computational methods, often combining quantum mechanics with continuum solvation models, can predict these values. acs.orgnih.govmdpi.comnih.gov The basicity of the secondary amine is expected to be a dominant feature in its acid-base chemistry.

Docking and Molecular Recognition Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov These studies are fundamental in drug discovery for identifying potential biological targets and understanding the structural basis of molecular recognition.

Given its structure, featuring a hydrogen bond donor/acceptor head group and a hydrophobic tail, this compound could potentially interact with a variety of biological targets, such as enzymes or receptors. For instance, many kinase inhibitors possess similar amino alcohol scaffolds. wjgnet.com

A hypothetical docking study could involve placing this compound into the active site of a serine protease, where the hydroxyl group could interact with the catalytic triad (B1167595) residues (Ser, His, Asp). nih.gov The secondary amine could form additional hydrogen bonds, while the cyclobutyl and methyl groups could occupy a hydrophobic pocket.

The binding affinity is estimated using a scoring function, which typically calculates a value in kcal/mol. A lower score generally indicates a more favorable binding interaction.

Table 3: Hypothetical Docking Results into a Serine Protease Active Site

| Ligand | Docking Score (kcal/mol) | Key Predicted Interactions |

| This compound | -6.5 | H-bond with Ser195 (hydroxyl), H-bond with His57 (amine), Hydrophobic interaction with Trp215 (cyclobutyl) |

| 2-Methylpropan-2-ol | -4.2 | H-bond with Ser195 (hydroxyl) |

| Cyclobutylamine | -4.5 | H-bond with Asp189 (amine) |

| Note: These are illustrative results from a hypothetical docking scenario and do not represent actual experimental data. |

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a particular biological activity. researchgate.net Pharmacophore models can be generated from a set of active molecules or from a ligand-receptor complex. wjgnet.com

For amino alcohol derivatives that act as kinase inhibitors, a common pharmacophore model includes a hydrogen bond donor, a hydrogen bond acceptor, and one or more hydrophobic features, all with specific geometric arrangements. nih.govmdpi.commdpi.com

Table 4: Representative Pharmacophore Model for Amino Alcohol Kinase Inhibitors

| Pharmacophoric Feature | Description | Typical Distance to Other Features (Å) |

| Hydrogen Bond Donor (HBD) | The N-H group of the secondary amine | 2.5 - 3.5 Å to HBA |

| Hydrogen Bond Acceptor (HBA) | The oxygen atom of the hydroxyl group | 4.0 - 5.5 Å to HYD1 |

| Hydrophobic (HYD1) | The cyclobutyl ring | 3.0 - 4.5 Å to HYD2 |

| Hydrophobic (HYD2) | The gem-dimethyl groups | - |

| Note: This is a generalized model based on known kinase inhibitors and would need to be validated for a specific target. |

Retrosynthetic Analysis via Computational Methods

Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing a target molecule into simpler, commercially available starting materials. Computational tools are increasingly used to automate and enhance this process by suggesting strategic disconnections based on known chemical reactions. researchgate.net

A plausible retrosynthetic pathway for this compound would involve disconnecting the C-N bond, a common strategy for amines. This leads to cyclobutylamine and a suitable three-carbon electrophile.

Scheme 1: Computationally-Informed Retrosynthetic Analysis

A plausible retrosynthetic route for the target molecule.

The key disconnection is the C-N bond, which can be formed via reductive amination or nucleophilic substitution.

Disconnection 1 (C-N bond): The target molecule can be disconnected at the C-N bond. This suggests a synthesis from cyclobutylamine and an epoxide, 1,2-epoxy-2-methylpropane (isobutylene oxide). The ring-opening of the epoxide by the amine is a well-established method for synthesizing vicinal amino alcohols. rsc.orgiwu.edunih.govnih.gov

Precursor Synthesis:

Cyclobutylamine can be synthesized from cyclobutanone (B123998) via reductive amination.

1,2-Epoxy-2-methylpropane can be prepared from the corresponding alkene, isobutylene, via epoxidation. Isobutylene itself is readily available.

This computational approach allows for the systematic exploration of various synthetic routes, prioritizing those with high yields and readily available starting materials.

Structure Activity Relationship Sar and Structural Analogue Studies

Systematic Structural Modifications of the Cyclobutylamino Moiety

The cyclobutylamino portion of the molecule is a critical determinant of its interaction with biological targets. Modifications to this group, including alterations in ring size, the introduction of substituents, and changes to the nitrogen substitution pattern, have been shown to significantly impact efficacy and selectivity.

Ring Size Variations and Substituent Effects on the Cyclobutyl Ring

The cyclobutyl ring, with its inherent strain and defined three-dimensional structure, often provides a conformational rigidity that can be advantageous for binding to specific receptor pockets. nih.gov Studies on related compounds have shown that both expansion to a cyclopentyl or cyclohexyl ring and contraction to a cyclopropyl (B3062369) ring can lead to sharp decreases in affinity, suggesting that the cyclobutyl group may position the amine in an optimal orientation for interaction with the target. nih.gov The inclusion of a cyclobutane (B1203170) ring can also enhance metabolic stability and reduce off-target effects. researchgate.net

The introduction of substituents onto the cyclobutyl ring can further modulate activity. The addition of methyl groups, for instance, can lower the strain energy of the cyclobutane ring. nih.gov The position of these substituents is also critical, as they can influence the molecule's interaction with hydrophobic pockets within the receptor. nih.gov

Table 1: Effect of Cycloalkyl Ring Size on Biological Activity (Hypothetical Data)

| Compound | Cycloalkyl Ring | Relative Activity |

| Analog 1 | Cyclopropyl | 0.5 |

| 1-(Cyclobutylamino)-2-methylpropan-2-ol | Cyclobutyl | 1.0 |

| Analog 2 | Cyclopentyl | 0.7 |

| Analog 3 | Cyclohexyl | 0.4 |

Note: Data is hypothetical and for illustrative purposes.

Nitrogen Substitution Patterns

Modification of the secondary amine in the cyclobutylamino moiety is a common strategy to alter the compound's properties. N-alkylation or N-arylation can influence the compound's basicity, lipophilicity, and ability to form hydrogen bonds, all of which are critical for receptor binding and pharmacokinetic profiles. nih.gov For instance, the introduction of larger N-alkyl substituents can either enhance or diminish activity depending on the steric tolerance of the binding site. In some classes of compounds, cyclic substituents on the nitrogen have been well-tolerated and, in some cases, have led to optimal activity. nih.gov

Modifications to the 2-Methylpropan-2-ol Unit

The 2-methylpropan-2-ol unit provides a tertiary alcohol, a key functional group that often participates in hydrogen bonding with the biological target. Modifications to this part of the molecule can have profound effects on the compound's activity.

Alkyl Chain Lengthening and Branching

The length and branching of the alkyl chain in the propanol (B110389) unit can impact the compound's lipophilicity and its fit within the binding pocket. Studies on other amino alcohols have shown that increasing the alkyl chain length can sometimes lead to increased potency up to a certain point, after which a "cutoff" phenomenon is observed where further increases in chain length lead to a decrease in activity. This is often attributed to the finite size of the binding pocket. nih.gov The branching of the alkyl chain also plays a role in the molecule's steric profile and its ability to make favorable van der Waals contacts with the receptor.

Table 2: Impact of Alkyl Chain Modification on Activity (Hypothetical Data)

| Compound | Alkyl Chain | Relative Activity |

| Analog 4 | -CH(CH₃)CH₂OH | 0.8 |

| This compound | -C(CH₃)₂OH | 1.0 |

| Analog 5 | -CH₂CH(CH₃)CH₂OH | 0.6 |

| Analog 6 | -C(CH₃)₂CH₂CH₂OH | 0.3 |

Note: Data is hypothetical and for illustrative purposes.

Alterations to the Tertiary Alcohol Functionality

The tertiary alcohol is a crucial pharmacophoric element. Its hydroxyl group can act as both a hydrogen bond donor and acceptor, forming key interactions with the target protein. mdpi.com The replacement of the tertiary alcohol with bioisosteric groups is a common strategy in drug design to modulate a compound's properties while retaining its biological activity. nih.gov For example, replacing the hydroxyl group with a fluorine atom or a methoxy (B1213986) group can alter the compound's polarity and hydrogen bonding capacity. u-tokyo.ac.jp In some cases, replacing a carbon atom with silicon to form a silanol (B1196071) (Si-OH) has been explored as a successful bioisosteric replacement for a tertiary alcohol, sometimes offering advantages in terms of chemical stability. acs.org

Impact of Linker Chemistry and Topological Descriptors on Observed Activities

Topological descriptors, such as molecular weight, polar surface area, and the number of rotatable bonds, are important for predicting a compound's pharmacokinetic properties, including absorption and membrane permeability. For instance, introducing rigidity into the linker, perhaps by incorporating a cyclic structure, can reduce the entropic penalty upon binding to a receptor. nih.gov The nature of the linker can also affect the molecule's solubility and metabolic stability. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound and Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of β-adrenergic agonists, including analogues of this compound, QSAR studies are instrumental in predicting the potency and selectivity of new chemical entities, thereby guiding synthetic efforts toward more effective drug candidates.

Development of Predictive Models for Compound Activities

The development of predictive QSAR models for β-agonists, a class to which this compound belongs, often involves the use of three-dimensional (3D-QSAR) methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govnih.gov These models are built upon a training set of molecules with known biological activities, which for β-agonists are typically expressed as pEC₅₀ values (the negative logarithm of the half-maximal effective concentration). nih.gov

For a hypothetical QSAR study on a series of N-cycloalkyl-substituted β-amino alcohols analogous to this compound, the following steps would be undertaken:

Data Set Selection: A series of compounds with systematic variations in the N-cycloalkyl group (e.g., cyclopropyl, cyclobutyl, cyclopentyl, cyclohexyl) and substitutions on the amino alcohol backbone would be synthesized and their β₂-adrenergic receptor agonist activity determined.

Molecular Modeling and Alignment: 3D structures of the compounds in the training set are generated and aligned based on a common scaffold. For phenylethanolamine-type structures, alignment is typically based on the aromatic ring and the ethanolamine (B43304) side chain. nih.gov

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated. In CoMFA, these descriptors are steric and electrostatic fields, while CoMSIA includes additional fields for hydrophobicity, and hydrogen bond donor and acceptor properties. nih.gov Other relevant descriptors for pulmonary absorption models, which can be relevant for inhaled bronchodilators, include those related to permeability, hydrophobicity, charge, ionization, and size. nih.gov

Model Generation: Statistical methods, such as Partial Least Squares (PLS) regression, are employed to derive a mathematical equation that correlates the calculated descriptors with the observed biological activities. nih.gov

A hypothetical predictive model for β₂-agonist activity might take the general form:

pEC₅₀ = c₀ + c₁(S) + c₂(E) + c₃(H) + c₄(A) + c₅(D)

Where S, E, H, A, and D represent the contributions of steric, electrostatic, hydrophobic, acceptor, and donor fields, respectively, and c₀₋₅ are the corresponding coefficients determined from the regression analysis.

The table below illustrates a hypothetical dataset that could be used to develop a QSAR model for N-cycloalkyl β-amino alcohols.

| Compound | N-Substituent | pEC₅₀ (β₂) | Steric Field Contribution (S) | Electrostatic Field Contribution (E) |

| Analogue 1 | Cyclopropyl | 6.5 | 0.85 | 1.20 |

| Analogue 2 | Cyclobutyl | 7.2 | 1.10 | 1.50 |

| Analogue 3 | Cyclopentyl | 7.5 | 1.35 | 1.65 |

| Analogue 4 | Cyclohexyl | 7.3 | 1.50 | 1.60 |

Statistical Validation and Interpretation of QSAR Models

The reliability and predictive power of a QSAR model are assessed through rigorous statistical validation. Key statistical parameters include:

Coefficient of Determination (r²): This parameter indicates the proportion of variance in the biological activity that is explained by the model. Values closer to 1.0 suggest a better fit for the training set data. nih.gov

Cross-validated Coefficient of Determination (q² or r²cv): This is a measure of the internal predictive ability of the model, often determined using the leave-one-out (LOO) method. A q² value greater than 0.5 is generally considered indicative of a robust model. nih.govnih.gov

External Validation (r²pred): The model's ability to predict the activity of compounds not included in the training set is evaluated using an external test set. A high r²pred value (e.g., > 0.6) confirms the model's predictive power. nih.govnih.gov

The following table presents hypothetical validation statistics for a 3D-QSAR model developed for a series of β₂-agonists.

| Model Type | q² (LOO) | r² | r²pred |

| CoMFA | 0.61 | 0.93 | 0.86 |

| CoMSIA | 0.67 | 0.95 | 0.92 |

Interpretation of the QSAR models, often visualized through contour maps, provides insights into the structural features that influence activity. For instance, a CoMFA steric contour map might show that bulky substituents, such as the cyclobutyl group in this compound, are favored in a specific region of the molecule, suggesting a corresponding hydrophobic pocket in the receptor's binding site. nih.gov Similarly, electrostatic contour maps can indicate where positive or negative charges are favorable for enhancing receptor affinity. nih.gov

Conformational Analysis in Relation to Activity

The biological activity of a flexible molecule like this compound is critically dependent on its three-dimensional conformation when it interacts with the β₂-adrenergic receptor. iisjost.org Conformational analysis aims to identify the low-energy conformations of the molecule and to understand which of these is the "bioactive conformation" responsible for eliciting a biological response.

The interaction between a ligand and its receptor is a dynamic process. nih.gov While it is often assumed that the most stable, lowest-energy conformation of a drug is the bioactive one, studies have shown that ligands can bind to their receptors in higher energy conformations. iisjost.org The energy penalty required to adopt this less stable conformation is compensated for by the favorable binding energy released upon interaction with the receptor.

For β-agonists of the phenylethanolamine class, the conformation of the ethanolamine side chain is crucial for activity. nih.gov The relative orientation of the hydroxyl group, the amino group, and the aromatic ring (or in the case of this compound, the analogous backbone) dictates the ability of the molecule to form key interactions with the receptor.

Computational methods, such as molecular mechanics and quantum mechanics calculations, are used to explore the conformational landscape of a molecule. These methods can predict the relative energies of different conformers and the energy barriers to rotation around single bonds. By comparing the conformations of a series of active and inactive analogues, it is possible to build a hypothesis about the bioactive conformation required for interaction with the β₂-adrenergic receptor.

Potential Applications in Chemical Sciences Excluding Pharmaceutical/biological Clinical Use

Role as a Building Block in Complex Chemical Synthesis

The presence of both a nucleophilic amine and a hydroxyl group allows 1-(Cyclobutylamino)-2-methylpropan-2-ol to serve as a versatile starting material for the synthesis of more elaborate molecular architectures.

The 1,2-aminoalcohol motif within this compound is a well-established precursor for the synthesis of various heterocyclic systems. For instance, condensation reactions with aldehydes or ketones could potentially lead to the formation of oxazolidine (B1195125) rings. Furthermore, reaction with phosgene (B1210022) or its equivalents could yield corresponding oxazolidinones. The cyclobutyl group attached to the nitrogen atom would impart specific steric and conformational properties to the resulting heterocyclic products, potentially influencing their physical and chemical characteristics.

Hypothetical Heterocycle Formation

| Reactant | Resulting Heterocycle | Potential Reaction Conditions |

|---|---|---|

| Acetone | 2,2-dimethyl-3-cyclobutyl-5,5-dimethyloxazolidine | Acid catalysis, dehydration |

| Formaldehyde | 3-cyclobutyl-5,5-dimethyloxazolidine | Base or acid catalysis |

Beyond heterocycle synthesis, this compound can function as a key intermediate in multi-step reaction sequences. The secondary amine can be protected, allowing for selective reactions at the tertiary alcohol, such as conversion to a better leaving group for substitution reactions. Conversely, the alcohol can be protected to allow for N-alkylation or N-acylation at the amine. The differential reactivity of the two functional groups allows for a controlled and stepwise elaboration of the molecular structure, making it a useful component in a synthetic chemist's toolbox for creating complex target molecules.

Application in Materials Science

The unique structural features of this compound also suggest its potential utility in the field of materials science, particularly in the design of novel polymers and organic frameworks.

With appropriate modification, this compound could be transformed into a functional monomer for polymerization. For example, the introduction of a polymerizable group, such as a vinyl or an acrylate (B77674) moiety, through reaction at the amine or alcohol, would render the molecule capable of participating in polymerization reactions. The bulky cyclobutyl and tertiary butyl groups would likely result in polymers with high glass transition temperatures and amorphous character due to the inhibition of close chain packing.

Potential Monomer Derivatives

| Modification | Resulting Monomer | Potential Polymerization Method |

|---|---|---|

| N-Acrylation | N-cyclobutyl-N-(2-hydroxy-2-methylpropyl)acrylamide | Free-radical polymerization |

| O-Vinylation | 1-(Cyclobutylamino)-2-methyl-2-(vinyloxy)propane | Cationic polymerization |

The rigid and three-dimensional nature of the cyclobutyl group, combined with the potential for derivatization at the amine and alcohol functionalities, makes this compound an interesting candidate for the construction of porous organic frameworks or metal-organic frameworks (MOFs). While not a traditional linear linker, its derivatized forms could act as nodes or pendants within a larger framework, influencing the pore size and surface chemistry of the resulting material. The use of cyclobutane-containing building blocks in MOFs has been shown to create unique pore geometries. osti.gov

Catalysis and Ligand Design

The secondary amine in this compound provides a coordination site for metal ions, suggesting its use in the design of novel ligands for catalysis. The amino alcohol functionality is a common feature in many successful chiral ligands for asymmetric catalysis. Although this compound is achiral, its structure could be modified to incorporate chirality, for example, through the use of a chiral cyclobutylamine (B51885) starting material. The steric bulk provided by the cyclobutyl and tertiary butyl groups could create a well-defined coordination sphere around a metal center, potentially leading to high selectivity in catalytic transformations. Chiral amines are known to be important components in various catalysts. orgsyn.org

Asymmetric Catalysis Applications

Chiral β-amino alcohols, the class of compounds to which this compound belongs, are highly valued as catalysts and chiral ligands in asymmetric synthesis. nih.govwestlake.edu.cn Their utility stems from their ability to form chiral environments around a reactive center, thereby directing a chemical reaction to favor the formation of one enantiomer over the other. This is crucial in the synthesis of complex molecules where specific stereochemistry is required.

Research into chiral amino alcohols has demonstrated their effectiveness in key organic reactions. A prominent example is the enantioselective addition of organozinc reagents, such as diethylzinc, to aldehydes. rsc.org In such reactions, the amino alcohol coordinates to the zinc atom, creating a chiral complex that then delivers the ethyl group to one face of the aldehyde, resulting in a chiral secondary alcohol with high enantiomeric excess (ee). rsc.org Studies have shown that fine-tuning the structure of the amino alcohol ligand is critical for achieving high yields and enantioselectivity across a range of aldehyde substrates. rsc.org

The structure of this compound, featuring a chiral center, a sterically demanding cyclobutyl group on the nitrogen atom, and two methyl groups on the alcohol-bearing carbon, makes it a promising candidate for a chiral ligand. These structural features would influence the stereochemical outcome of catalytic reactions by creating a specific and sterically hindered chiral pocket around the metal center.

Table 1: Representative Enantioselective Catalytic Reaction This table illustrates a typical application for the class of chiral amino alcohols.

| Reaction | Chiral Ligand Type | Substrate | Product | Typical Enantiomeric Excess (ee) |

|---|

Ligand Scaffolds for Metal Complexation

The presence of both a nitrogen atom (in the amino group) and an oxygen atom (in the hydroxyl group) allows this compound to act as a bidentate ligand, coordinating to a single metal center through both atoms. This chelation effect typically results in the formation of stable, five-membered rings with the metal ion, enhancing the stability of the resulting complex. The coordination chemistry of amino alcohols and related oxime compounds is versatile, with applications in the isolation and separation of metal ions. nih.gov

The specific substituents on the amino alcohol scaffold play a critical role in determining the properties of the metal complex. In this compound:

The cyclobutyl group provides significant steric bulk, which can influence the coordination geometry around the metal, limit the number of ligands that can bind, and create a specific chiral environment.

The gem-dimethyl groups on the carbon adjacent to the hydroxyl group also contribute to the steric hindrance of the ligand.

These features make it a valuable scaffold for designing metal complexes with tailored catalytic or material properties. For instance, iron-alcohol complexes have been identified as key intermediates in catalytic hydrogenation reactions. nih.gov The alcohol ligand in these complexes is often labile and can be easily replaced by other molecules, which is a crucial step in many catalytic cycles. nih.gov The modular synthesis of ligands from readily available chiral amino alcohols is a powerful strategy for creating libraries of new chiral catalysts. researchgate.net

Analytical Chemistry Reagents and Standards

In analytical chemistry, well-characterized compounds are essential as reference standards for the identification and quantification of substances in various matrices. While specific data for this compound as a certified reference material is not widely documented, its structural analogues, such as 2-Methyl-1-propanol and 2-Propanol, are available as analytical standards. sigmaaldrich.comsigmaaldrich.com

The potential analytical applications for this compound include:

Reference Standard: It could serve as a primary reference standard for its own identification and quantification using techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS).

Quality Control: In a synthetic process producing this compound or using it as an intermediate, it would be the primary analyte for quality control checks to determine purity and yield.

Intermediate for Derivatization: Its amino and hydroxyl groups could be used to derivatize other molecules to make them more amenable to certain analytical techniques, for example, by improving their volatility for GC analysis or their ionization efficiency for MS.

Table 2: Physicochemical Properties of a Structurally Related Compound Data for 1-Amino-2-methyl-2-propanol, illustrating typical properties for this class of compound.

| Property | Value |

|---|---|

| CAS Number | 2854-16-2 sigmaaldrich.com |

| Molecular Formula | C₄H₁₁NO sigmaaldrich.com |

| Molecular Weight | 89.14 g/mol sigmaaldrich.com |

| Form | Liquid sigmaaldrich.com |

| Density | 0.957 g/mL at 25 °C sigmaaldrich.com |

Environmental Chemistry Studies (e.g., degradation in specific chemical environments)

Understanding the environmental fate of chemical compounds is crucial for assessing their potential impact. For the class of alkanolamines (amino alcohols), several degradation pathways are known. nih.gov These compounds generally exhibit high water solubility and are susceptible to biodegradation in soil and water systems. nih.gov

The primary environmental degradation mechanisms anticipated for this compound include:

Atmospheric Degradation: In the atmosphere, the compound is expected to be removed primarily through reactions with photochemically generated hydroxyl (•OH) radicals. nih.govresearchgate.net This process would lead to the oxidation of the molecule.

Biodegradation: In soil and aquatic environments, microorganisms are expected to be the primary drivers of degradation. nih.gov The presence of functional groups like amides and carboxylic acids in related molecules has been shown to improve biodegradability. nih.gov

Hydrolysis and Photolysis: The stability of the compound in water will be influenced by pH and the presence of sunlight. Studies on other organic molecules show that both hydrolysis (reaction with water) and photolysis (degradation by light) can be significant degradation routes, with rates often increasing at higher pH. nih.govnih.gov The C-N bond and the cyclobutyl ring could be susceptible to these processes. nih.govresearchgate.net

The specific structure of this compound, particularly the cyclobutyl ring, may influence its persistence and degradation pathways compared to simpler linear amino alcohols.

Table 3: Potential Environmental Degradation Pathways

| Environment | Degradation Process | Key Factors | Potential Outcome |

|---|---|---|---|

| Atmosphere | Reaction with Hydroxyl Radicals | Sunlight, presence of NOx | Oxidation and fragmentation researchgate.net |

| Water | Hydrolysis | pH, temperature | Cleavage of functional groups nih.gov |